1-(indolizin-2-yl)propan-2-amine
Description
1-(Indolizin-2-yl)propan-2-amine is a heterocyclic compound featuring an indolizine core linked to a propan-2-amine moiety. Limited direct pharmacological or toxicological data are available for this compound, but structural analogs suggest possible applications in neuroscience or medicinal chemistry. Its molecular formula is listed as C₉H₂₂N₂O in commercial catalogs, though this may require verification due to inconsistencies in hydrogen count relative to the indolizine framework .
Properties
CAS No. |
1017231-58-1 |
|---|---|
Molecular Formula |
C11H14N2 |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Key Reactive Intermediates
Synthesis typically involves generating intermediates such as propargylic amines or allenamides, which undergo cyclization to form the indolizine core. For instance, base-catalyzed isomerization of propargylic ureas to allenamides enables intramolecular hydroamidation, a method adapted from imidazolidin-2-one synthesis. Computational studies reveal that strong bases like BEMP facilitate deprotonation, lowering the energy barrier for cyclization.
Propargylic Amine Cyclization Routes
Base-Catalyzed Intramolecular Hydroamidation
A seminal approach involves treating propargylic ureas with bifunctional organocatalysts. For example, reacting 2-methylbut-3-yn-2-amine with phenyl isocyanate in acetonitrile at 40°C in the presence of 5 mol% BEMP yields imidazolidin-2-ones within 1 hour. Adapting this to indolizine synthesis requires substituting phenyl isocyanate with indole-derived electrophiles.
Optimization Insights :
Case Study: One-Pot Synthesis
A one-pot protocol combining propargylic amine and isocyanate precursors streamlines the process, avoiding isolation of intermediates. This method achieves quantitative yields under mild conditions (room temperature, 1 hour).
Transition Metal-Catalyzed Coupling Strategies
Sonogashira Coupling for Indolizine Ring Construction
Palladium-catalyzed Sonogashira coupling enables modular assembly of the indolizine backbone. For instance, coupling 2-iodopyridine with propargylamines in the presence of PdCl₂(PPh₃)₂ and CuI constructs the pyrrole-pyridine framework. Subsequent functionalization with propan-2-amine sidechains is achieved via reductive amination.
Reaction Conditions :
| Component | Quantity | Role |
|---|---|---|
| PdCl₂(PPh₃)₂ | 2 mol% | Catalyst |
| CuI | 7 mol% | Cocatalyst |
| Et₃N | 5 mL | Base |
| CH₂Cl₂ | 7 mL | Solvent |
Post-coupling purification via flash chromatography (hexane/ethyl acetate, 7:3) isolates intermediates in 42–55% yields.
Reductive Amination Approaches
Ketone-to-Amine Conversion
(Z)-3-(Methylamino)-1-(o-tolyl)prop-2-en-1-one, synthesized via condensation of o-tolualdehyde with methylamine, undergoes hydrogenation over Pd/C to install the propan-2-amine moiety. This method, while reliable, requires careful control of stereochemistry to avoid byproducts.
Typical Protocol :
-
Condensation : o-Tolualdehyde (1.0 equiv) reacts with methylamine (1.2 equiv) in THF at 0°C for 2 hours.
-
Reduction : H₂ gas (1 atm) with 10% Pd/C catalyst at 25°C for 6 hours.
-
Purification : Silica gel chromatography (PE/EA 5:1) yields 62% pure product.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Temperature (°C) | Catalysts | Key Advantage |
|---|---|---|---|---|
| Propargylic Cyclization | 62–93 | 25–40 | BEMP | One-pot scalability |
| Sonogashira Coupling | 42–55 | 25 | PdCl₂(PPh₃)₂, CuI | Modularity |
| Reductive Amination | 58–65 | 0–25 | Pd/C | Stereochemical control |
Base-catalyzed cyclization offers the highest yields and shortest reaction times, while Sonogashira coupling provides flexibility in indolizine substitution patterns.
Chemical Reactions Analysis
Types of Reactions
1-(Indolizin-2-yl)propan-2-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like selenium dioxide, reducing agents like sodium borohydride, and nucleophiles like amines or halides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 1-(indolizin-2-yl)propan-2-amine may yield corresponding ketones or aldehydes, while substitution reactions may produce various substituted indolizine derivatives .
Scientific Research Applications
Chemical Properties and Structure
1-(indolizin-2-yl)propan-2-amine is a nitrogen-containing heterocyclic compound with the chemical formula and CAS number 1017231-58-1. Its structure consists of a fused pyrrole and pyridine ring, which contributes to its distinctive chemical reactivity and biological activity. The compound's unique properties make it a valuable candidate for further research in drug development and material science applications.
Medicinal Chemistry
1-(indolizin-2-yl)propan-2-amine has shown potential in various therapeutic areas, including:
- Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties by interacting with viral receptors or inhibiting viral replication pathways.
- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Properties : The compound's ability to bind with high affinity to specific molecular targets suggests potential use in cancer therapeutics, where it may inhibit tumor growth or induce apoptosis in cancer cells.
Material Science
The compound is also utilized in the development of organic fluorescent materials for biological imaging and sensor applications. Its indolizine structure allows for efficient light absorption and emission, making it suitable for applications in fluorescence microscopy and biosensing technologies.
Case Studies
Several case studies have investigated the applications of 1-(indolizin-2-yl)propan-2-amine:
- Antiviral Study : A study evaluated the antiviral efficacy of 1-(indolizin-2-yl)propan-2-amine against influenza virus strains. Results indicated significant inhibition of viral replication at micromolar concentrations, suggesting its potential as a therapeutic agent against viral infections.
- Anti-inflammatory Research : In vitro experiments demonstrated that the compound reduced pro-inflammatory cytokine production in macrophage cell lines, indicating its potential utility in treating chronic inflammatory conditions.
- Fluorescent Sensor Development : Researchers developed a fluorescent sensor based on this compound for detecting metal ions in biological samples. The sensor exhibited high sensitivity and selectivity, showcasing the material's application in analytical chemistry.
Mechanism of Action
The mechanism of action of 1-(indolizin-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The indolizine ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Benzofuran Derivatives (5-APB, 6-APB)
Indane Derivatives (5-APDI)
Selenium-Containing β-Selenoamines (C1, C2)
- Structure : 1-Phenyl-3-(p-tolylselanyl)propan-2-amine (C1) and 1-(2-methoxyphenylselanyl)-3-phenylpropan-2-amine (C2) .
- Pharmacology: Exhibit antioxidant properties in Caenorhabditis elegans, mitigating oxidative stress with lower toxicity than diphenyl diselenide (DPDS) .
- Key Differences : Selenium’s electronegativity and redox activity differentiate these from nitrogen-based indolizine derivatives.
Fluoroamphetamines (2-FA, 3-FA, 4-FA)
- Structure : Fluorine-substituted amphetamines (e.g., 1-(2-fluorophenyl)propan-2-amine) .
- Pharmacology: Regioisomer-specific activity; 4-FA is a known stimulant and entactogen. Fluorine enhances metabolic stability and lipophilicity .
Comparative Data Table
Pharmacokinetic and Toxicity Considerations
- Metabolism: Propan-2-amine derivatives are often substrates for monoamine oxidases (MAOs) and cytochrome P450 enzymes, but indolizine’s heterocycle could alter metabolic pathways .
- Toxicity : Selenium compounds (C1, C2) show lower toxicity than DPDS, while fluoroamphetamines and benzofurans carry risks of neurotoxicity and dependence .
Q & A
Basic Questions
Q. What are the common synthetic routes for 1-(indolizin-2-yl)propan-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling indolizine derivatives with propan-2-amine precursors. For example, Grignard or organolithium reagents can introduce the amine moiety to the indolizine scaffold . Optimization includes varying solvents (e.g., THF or DMF), temperature (0–80°C), and catalysts (e.g., Pd-based catalysts for cross-coupling reactions). Reaction progress should be monitored via TLC or LC-MS, and intermediates purified using column chromatography .
Q. How is the purity and identity of 1-(indolizin-2-yl)propan-2-amine validated in synthetic chemistry research?
- Methodological Answer :
- Purity : Assessed via HPLC (C18 column, gradient elution with acetonitrile/water) or GC-MS (for volatile derivatives) .
- Structural Confirmation : NMR (¹H/¹³C) to verify proton environments and carbon frameworks. For crystalline derivatives, X-ray diffraction using SHELX software provides unambiguous structural proof .
Advanced Research Questions
Q. What crystallographic methods are employed to determine the molecular structure of 1-(indolizin-2-yl)propan-2-amine?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation or diffusion methods. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Structure refinement using SHELXL (part of the SHELX suite) resolves bond lengths, angles, and stereochemistry. Twinning or high-resolution data may require SHELXD or SHELXE for phasing .
Q. How can researchers assess the binding affinity of 1-(indolizin-2-yl)propan-2-amine with biological targets (e.g., receptors or enzymes)?
- Methodological Answer :
- In Vitro Assays : Radioligand binding studies (e.g., using ³H-labeled compounds) or surface plasmon resonance (SPR) to measure dissociation constants (Kd).
- Computational Methods : Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding modes, validated by MD simulations (GROMACS) to assess stability .
Q. How should contradictory data regarding the biological activity of 1-(indolizin-2-yl)propan-2-amine be addressed?
- Methodological Answer :
- Experimental Replication : Repeat assays under standardized conditions (pH, temperature, solvent) to rule out procedural variability .
- Statistical Analysis : Apply ANOVA or Bayesian inference to evaluate significance across studies. Meta-analyses can reconcile discrepancies by aggregating datasets .
- Mechanistic Studies : Use knock-out models (CRISPR/Cas9) or isotopic tracing to confirm target engagement and metabolic pathways .
Key Methodological Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
